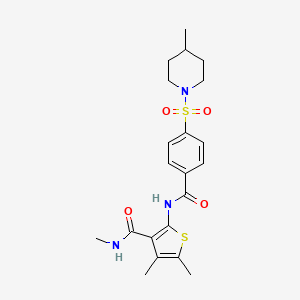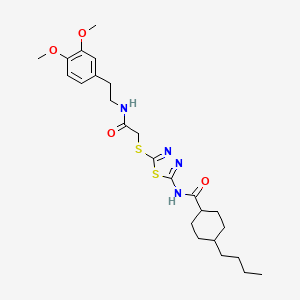![molecular formula C13H17FN2O3 B2560289 tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate CAS No. 1390422-92-0](/img/structure/B2560289.png)
tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl N-{[(3-fluorophenyl)carbamoyl]methyl}carbamate (TBFC) is a synthetic compound that has been studied for its potential applications in a variety of scientific fields. TBFC is a small molecule that is composed of a tert-butyl group attached to a nitrogen atom, which is connected to a carbamoylmethylcarbamate group. The carbamoylmethylcarbamate group consists of a carbamate group attached to a phenyl ring with a fluorine atom attached to it. TBFC is a relatively simple molecule that has a variety of potential applications due to its unique structure and properties.
科学的研究の応用
Synthesis and Intermediates The synthesis of related tert-butyl carbamate derivatives has been a subject of interest due to their role as intermediates in producing biologically active compounds. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate is an important intermediate in synthesizing drugs such as omisertinib (AZD9291). A study by Zhao et al. (2017) developed a rapid synthetic method for this compound, which is synthesized from commercially available 4-fluoro-2-methoxy-5-nitroaniline through acylation, nucleophilic substitution, and reduction, with a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).
Deprotection Techniques Aqueous phosphoric acid has been identified as an effective, environmentally benign reagent for the deprotection of tert-butyl carbamates, esters, and ethers. The reaction conditions are mild and offer good selectivity in the presence of other acid-sensitive groups. This technique preserves the stereochemical integrity of substrates, demonstrating its utility in the synthesis of complex molecules, as highlighted by Li et al. (2006) (Li et al., 2006).
Chemoselective Transformations The chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates represents another significant application. This novel species reacts with a variety of electrophiles to give N-ester type compounds in high yield. The conversion of N-t-Boc compounds into their corresponding N-Z compounds via a silyl carbamate was accomplished under mild reaction conditions, showcasing a versatile method for modifying amino groups in organic synthesis (Sakaitani & Ohfune, 1990) (Sakaitani & Ohfune, 1990).
Carbamate Derivatives and Hydrogen Bonds The study of carbamate derivatives and their structural characteristics has revealed an interplay of strong and weak hydrogen bonds, assembling molecules into a three-dimensional architecture. This understanding aids in the design of molecules with specific properties and functions, as demonstrated by Das et al. (2016) (Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016).
Oxidation and Functionalization The radical oxidation of amides and related compounds with hypervalent tert-butylperoxyiodanes has been explored for the synthesis of imides and tert-butylperoxyamide acetals. This process highlights the versatility of tert-butyl carbamates in organic synthesis, enabling the functionalization of molecules through carbon-centered radical generation (Ochiai, Kajishima, & Sueda, 1999) (Ochiai, Kajishima, & Sueda, 1999).
特性
IUPAC Name |
tert-butyl N-[2-(3-fluoroanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(18)15-8-11(17)16-10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFAGKQXAEWFTAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2560207.png)
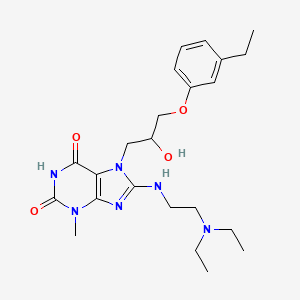
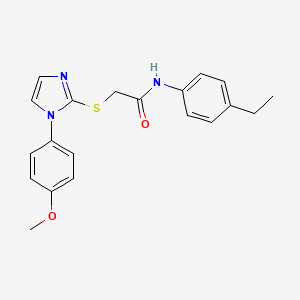
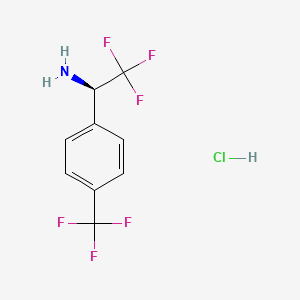
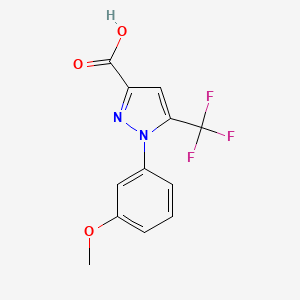


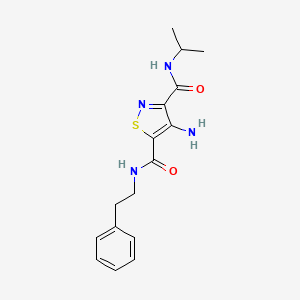
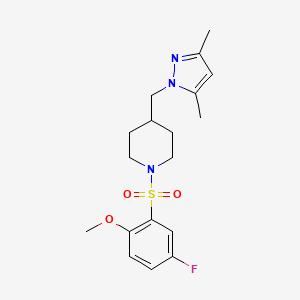


![1-(3,4-dimethoxyphenyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2560227.png)
